molecular formula C8H5BrN2O B184417 2-(4-Bromophenyl)-1,3,4-oxadiazole CAS No. 41420-90-0

2-(4-Bromophenyl)-1,3,4-oxadiazole

Cat. No.: B184417
CAS No.: 41420-90-0
M. Wt: 225.04 g/mol
InChI Key: UGBVZNXXRZISHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-1,3,4-oxadiazole is a heterocyclic aromatic compound that contains a bromine atom attached to a phenyl ring, which is further connected to an oxadiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate oxidizing agent such as iodine or bromine . The reaction conditions often require refluxing in a suitable solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles are employed.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.

Major Products Formed

    Electrophilic Substitution: Products include brominated or nitrated derivatives.

    Nucleophilic Substitution: Products include substituted oxadiazoles with various functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1,3,4-oxadiazole
  • 2-(4-Fluorophenyl)-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-1,3,4-oxadiazole

Uniqueness

2-(4-Bromophenyl)-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-(4-bromophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBVZNXXRZISHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351954
Record name 2-(4-bromophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41420-90-0
Record name 2-(4-bromophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromo-phenyl)-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

12.3 mmol of 4-bromo-benzoic acid hydrazide were dissolved in 26 ml of triethyl orthoformate. The reaction mixture was stirred overnight at 140°, evaporated and the residue crystallized from ethanol to give the title compound as a colorless solid. MS (m/e): 225.0 (MH+, 100%)
Quantity
12.3 mmol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 4-bromobenzoic hydrazide (200 g) in industrial methylated spirit (700 ml) was added triethylorthoformate (309 ml), industrial methylated spirit (100 ml) and sulphuric acid (0.8 ml). The reaction mixture was heated to reflux for 1 hour. The reaction mixture was cooled to 0-5° C. and product crystallised. Product was isolated, washed and dried to yield 2-(4-bromophenyl)-1,3,4-oxadiazole (186.1 g, 89.9%). 400 MHz NMR Spectrum: (DMSOd6) 9.35 (s, 1H), 7.98 (d, 1H), 7.95 (d, 1H), 7.84 (d, 1H), 7.81 (d, 1H); Mass Spectrum MH+ 224.9663 (calc. using 79-Br) Found 224.9701.
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
309 mL
Type
reactant
Reaction Step Two
[Compound]
Name
industrial methylated spirit
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenyl)-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenyl)-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenyl)-1,3,4-oxadiazole
Reactant of Route 6
2-(4-Bromophenyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.